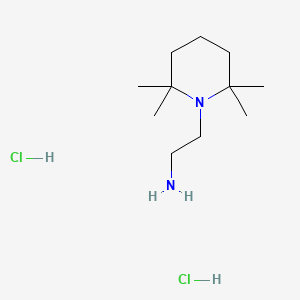
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and an ethanamine side chain. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine.
Alkylation: The piperidine ring is alkylated with an appropriate alkylating agent to introduce the ethanamine side chain.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Various amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to act as a base, participating in proton transfer reactions. Additionally, the ethanamine side chain can interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in various chemical reactions.
Uniqueness
2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of a hindered piperidine ring and an ethanamine side chain. This structural feature imparts specific reactivity and stability, making it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H26Cl2N2 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-(2,2,6,6-tetramethylpiperidin-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H24N2.2ClH/c1-10(2)6-5-7-11(3,4)13(10)9-8-12;;/h5-9,12H2,1-4H3;2*1H |
InChI-Schlüssel |
HNJNBYDRFDHIII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1CCN)(C)C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















